N-(2,6-dioxo-3-piperidinyl)-N-methyl-1-phenyl-1H-Pyrazole-4-carboxamide
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Overview
Description
N-(2,6-dioxopiperidin-3-yl)-N-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole ring, and a carboxamide group. Its chemical properties make it a valuable candidate for various scientific studies and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dioxopiperidin-3-yl)-N-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or an amino acid derivative.
Synthesis of the Pyrazole Intermediate: The pyrazole ring is formed via a condensation reaction between a hydrazine derivative and a β-diketone.
Coupling Reaction: The piperidine and pyrazole intermediates are then coupled using a carboxylation reaction, typically in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Final Product Formation: The final step involves the methylation of the amine group and the formation of the carboxamide bond under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dioxopiperidin-3-yl)-N-methyl-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
N-(2,6-dioxopiperidin-3-yl)-N-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-N-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pomalidomide: A related compound with a similar piperidine ring structure, known for its immunomodulatory and anti-cancer properties.
Thalidomide: Another similar compound with a different substitution pattern, historically used for its sedative effects and later for its anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anti-cancer activity and reduced side effects.
Uniqueness
N-(2,6-dioxopiperidin-3-yl)-N-methyl-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H16N4O3 |
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Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-N-methyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C16H16N4O3/c1-19(13-7-8-14(21)18-15(13)22)16(23)11-9-17-20(10-11)12-5-3-2-4-6-12/h2-6,9-10,13H,7-8H2,1H3,(H,18,21,22) |
InChI Key |
PFMIRPAGZMUAIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC(=O)NC1=O)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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